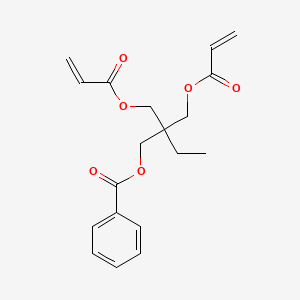
Trimethylolpropane benzoate diacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylolpropane benzoate diacrylate is a chemical compound with the molecular formula C19H22O6 and a molecular weight of 346.37 g/mol . It is known for its use in various industrial applications due to its unique chemical properties. The compound is characterized by the presence of both benzoate and diacrylate functional groups, which contribute to its reactivity and versatility in chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylolpropane benzoate diacrylate can be synthesized through the esterification of trimethylolpropane with benzoic acid and acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including trimethylolpropane, benzoic acid, and acrylic acid, are mixed in specific ratios and subjected to high temperatures and pressures in the presence of a catalyst. The resulting product is then purified through distillation or other separation techniques to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Trimethylolpropane benzoate diacrylate undergoes various chemical reactions, including:
Polymerization: The diacrylate groups in the compound can undergo free radical polymerization to form cross-linked polymers.
Esterification: The benzoate and diacrylate groups can participate in esterification reactions with other alcohols or acids.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used to facilitate esterification reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the ester bonds.
Major Products Formed
Polymerization: Cross-linked polymers with enhanced mechanical and thermal properties.
Esterification: Various esters depending on the reactants used.
Hydrolysis: Benzoic acid, acrylic acid, and trimethylolpropane.
Aplicaciones Científicas De Investigación
Trimethylolpropane benzoate diacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical adhesives and coatings for medical devices.
Mecanismo De Acción
The mechanism of action of trimethylolpropane benzoate diacrylate is primarily based on its ability to undergo polymerization and esterification reactions. The diacrylate groups in the compound can form cross-linked networks through free radical polymerization, resulting in materials with enhanced mechanical and thermal properties. The benzoate groups contribute to the compound’s reactivity and ability to form esters with other compounds .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylolpropane triacrylate: Similar in structure but contains three acrylate groups instead of two diacrylate groups.
Pentaerythritol triacrylate: Contains three acrylate groups and is used in similar applications as trimethylolpropane benzoate diacrylate.
Dipentaerythritol pentaacrylate: Contains five acrylate groups and is used in high-performance coatings and adhesives.
Uniqueness
This compound is unique due to the presence of both benzoate and diacrylate functional groups, which provide a balance of reactivity and stability. This combination allows for the synthesis of polymers with specific properties that are not achievable with other similar compounds .
Propiedades
Fórmula molecular |
C19H22O6 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2,2-bis(prop-2-enoyloxymethyl)butyl benzoate |
InChI |
InChI=1S/C19H22O6/c1-4-16(20)23-12-19(6-3,13-24-17(21)5-2)14-25-18(22)15-10-8-7-9-11-15/h4-5,7-11H,1-2,6,12-14H2,3H3 |
Clave InChI |
FNYSXXARASJZSL-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



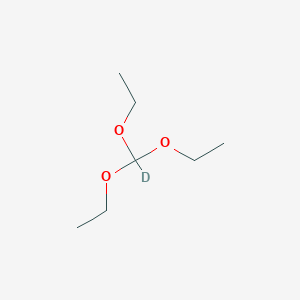


![(Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine](/img/structure/B13827989.png)

![2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline](/img/structure/B13828001.png)
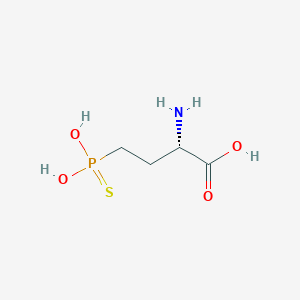
![(1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione](/img/structure/B13828004.png)
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide](/img/structure/B13828008.png)
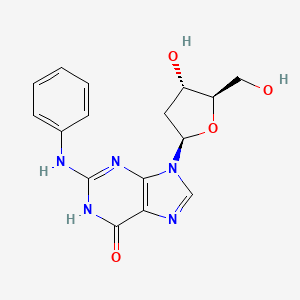
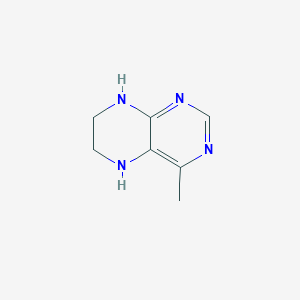
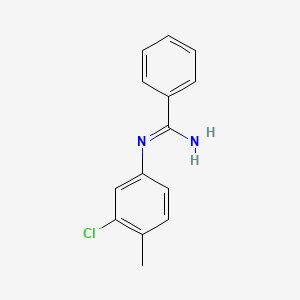
![[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13828041.png)
